Dicyclopentyl(diethoxy)silane

Ziegler-Natta Polypropylene Catalyst Activity

Dicyclopentyl(diethoxy)silane (CAS 180506-24-5) is an organosilicon compound functioning as an external electron donor (EED) in MgCl₂-supported Ziegler–Natta (ZN) catalysts for propylene polymerization. Its molecular structure—featuring two bulky cyclopentyl groups and two ethoxy substituents on a central silicon atom—is designed to selectively poison non-stereospecific active sites, thereby enhancing the isotacticity and crystallinity of the resulting polypropylene.

Molecular Formula C14H28O2Si
Molecular Weight 256.46 g/mol
CAS No. 180506-24-5
Cat. No. B12569056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDicyclopentyl(diethoxy)silane
CAS180506-24-5
Molecular FormulaC14H28O2Si
Molecular Weight256.46 g/mol
Structural Identifiers
SMILESCCO[Si](C1CCCC1)(C2CCCC2)OCC
InChIInChI=1S/C14H28O2Si/c1-3-15-17(16-4-2,13-9-5-6-10-13)14-11-7-8-12-14/h13-14H,3-12H2,1-2H3
InChIKeyFVAXOELGJXMINU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dicyclopentyl(diethoxy)silane (CAS 180506-24-5): Procurement & Technical Profile for Polypropylene Catalyst Systems


Dicyclopentyl(diethoxy)silane (CAS 180506-24-5) is an organosilicon compound functioning as an external electron donor (EED) in MgCl₂-supported Ziegler–Natta (ZN) catalysts for propylene polymerization. Its molecular structure—featuring two bulky cyclopentyl groups and two ethoxy substituents on a central silicon atom—is designed to selectively poison non-stereospecific active sites, thereby enhancing the isotacticity and crystallinity of the resulting polypropylene [1]. This compound is a key performance-enabling reagent in the industrial production of high-performance isotactic polypropylene (iPP).

Why Dicyclopentyl(diethoxy)silane Cannot Be Swapped with Common Silane Donors in Polypropylene Synthesis


Generic substitution of silane-based external donors in Ziegler–Natta catalyst systems is technically unviable because the molecular structure of the donor directly dictates the productivity, stereospecificity, and molecular weight distribution of the polymer. Experimental and computational studies confirm that the steric bulk and electronic properties of the alkoxy and alkyl groups determine the donor's binding energy to the MgCl₂ surface and its coordination with the active titanium sites [1]. Substituting dicyclopentyl(diethoxy)silane with a donor like cyclohexyl(methyl)dimethoxysilane (Donor C) can result in a >60% loss in catalyst activity and a significant drop in polymer isotacticity [2]. The quantitative evidence below establishes the specific, non-interchangeable performance advantages of the dicyclopentyl-based silane structure.

Head-to-Head Performance Data: Dicyclopentyl(diethoxy)silane vs. Alternative Silane Donors


Catalyst Productivity: DCPDMS Achieves 2.5x Higher Activity Than CHMMS

In a direct comparison of four external donors with an HQ catalyst system, dicyclopentyldimethoxysilane (DCPMS) delivered the highest catalyst activity, outperforming cyclohexyldimethoxymethylsilane (CHMMS) by a factor of 2.5x under identical slurry polymerization conditions [1]. This quantitative difference establishes DCPMS as the superior choice for maximizing polymer output per unit of catalyst.

Ziegler-Natta Polypropylene Catalyst Activity

Isotactic Index: Donor D Achieves >98% vs. ~92% for Donor T

In a systematic study comparing three external donors, dicyclopentyl dimethoxy silane (Donor D) achieved an isotactic index exceeding 98%, while tetraethyl orthosilicate (Donor T) yielded a significantly lower isotactic index of approximately 92% [1]. This 6+ percentage point improvement in stereoregularity directly enhances polymer crystallinity and, consequently, the stiffness and heat resistance of the final material.

Isotactic Polypropylene Stereospecificity Donor Performance

Molecular Weight Control: DCPDMS Yields Higher Mw than DIPDMS, DIBDMS, and CHMMS

When using the DQC catalyst system, dicyclopentyl dimethoxy silane (DCPDMS) produced polypropylene with both higher number-average and weight-average relative molecular masses compared to diisopropyl dimethoxy silane (DIPDMS), diisobutyl dimethoxy silane (DIBDMS), and cyclohexyl methyl dimethoxy silane (CHMMS) [1]. This ability to achieve higher molecular weight without sacrificing activity is a key differentiator for applications requiring enhanced mechanical strength.

Polymer Characterization Molecular Weight GPC Analysis

Catalyst Activity Decay: DCPMS Exhibits the Slowest Activity Loss Over Time

Among the four external donors evaluated with the HQ catalyst, dicyclopentyldimethoxysilane (DCPMS) demonstrated the slowest rate of catalyst activity decay over the course of the polymerization [1]. In contrast, CHMMS exhibited the fastest activity decay. This extended catalyst lifetime improves process consistency and reduces the frequency of catalyst feed adjustments in continuous production.

Catalyst Stability Polymerization Kinetics Process Control

Binding Energy Correlation: Theoretical Calculations Confirm Structural Basis for Superior Performance

Density functional theory (DFT) calculations have established a reasonable correlation between the theoretical binding energy of external donor-co-catalyst complexes and the experimentally measured productivity of polypropylene [1]. The dicyclopentyl structure provides an optimal combination of steric bulk and electronic donation, which is essential for selectively blocking atactic sites while preserving the activity of isotactic-specific active centers. This computational validation underpins the empirical performance advantages observed across multiple catalyst systems.

DFT Calculations Donor-Catalyst Interaction Structure-Property Relationship

Mixed Donor Systems: DCPDMS Combinations Enable Broad MWD for Improved Processability

The use of dicyclopentyldimethoxysilane (DCPDMS) in mixed donor systems, specifically with diphenyldimethoxysilane (DPDMS), produced polypropylene with a molecular weight distribution (MWD) as broad as 5.6 [1]. This broadening of MWD, while maintaining high molecular weight, is a valuable tool for balancing mechanical properties with melt processability, a feature not readily achievable with single-donor systems.

Molecular Weight Distribution Polymer Rheology Mixed Donor Strategy

Target Applications for Dicyclopentyl(diethoxy)silane in Polypropylene Manufacturing


Production of High-Isotacticity Polypropylene for Rigid Packaging and Automotive Parts

When an isotactic index exceeding 98% is required for high-stiffness applications such as thin-wall injection molding, automotive interior components, or rigid food packaging, dicyclopentyl(diethoxy)silane is the preferred external donor. Its demonstrated ability to achieve >98% isotacticity [1] ensures the polymer meets the necessary flexural modulus and heat deflection temperature specifications.

Maximizing Reactor Throughput in High-Volume Polypropylene Production

For polypropylene producers seeking to maximize output per reactor volume, selecting an external donor with the highest catalyst activity is critical. The data showing DCPMS as the most active donor among four common silanes in HQ catalyst systems [1] directly supports its use for debottlenecking production lines and reducing catalyst-related operating expenses.

Synthesis of High-Molecular-Weight Polypropylene for Demanding Mechanical Applications

In applications where tensile strength and impact resistance are paramount—such as pipes, heavy-duty sacks, or structural foam—the ability to achieve high molecular weight without sacrificing catalyst productivity is essential. The evidence confirms DCPDMS yields the highest molecular weight polypropylene among common dialkoxysilane donors [1], making it the optimal choice for these demanding material specifications.

Controlled Molecular Weight Distribution for Tailored Polymer Rheology

Processors requiring a balance between mechanical strength and melt flow (e.g., for complex injection-molded parts or high-speed fiber spinning) can leverage DCPDMS in mixed donor formulations. The evidence demonstrates that combinations with donors like DPDMS broaden the molecular weight distribution to values around 5.6 [1], enabling fine-tuning of processability without extensive polymer blending.

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